5-Methyl-2-phenylaniline

Description

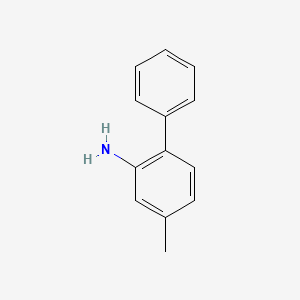

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWKYDCMXQSXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502544 | |

| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54147-94-3 | |

| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Methyl 2 Phenylaniline Construction

Classical and Conventional Synthetic Routes

Multi-step Reaction Sequences and Pathway Analysis

Classical syntheses of aromatic amines and biaryl compounds often involve sequences of fundamental organic reactions. For a molecule like 5-methyl-2-phenylaniline, a plausible disconnection approach would involve forming either the C-N bond or the C-C bond as the key step.

One potential classical pathway could involve a nucleophilic aromatic substitution (SNAr) reaction. However, the direct reaction of an aniline (B41778) derivative with an unactivated aryl halide is generally difficult and requires harsh conditions. A more common historical approach for C-N bond formation is the Ullmann condensation. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst at high temperatures.

Another classical strategy would focus on the formation of the biaryl C-C bond first, followed by the introduction of the amino group. This could be accomplished through methods like the Gomberg-Bachmann reaction, which generates an aryl radical from a diazonium salt to react with another aromatic ring. However, this reaction often suffers from low yields and a lack of regioselectivity.

A multi-step synthesis might also involve the construction of a different functional group that can later be converted to the desired amine. For instance, a nitro group can be introduced onto one of the aromatic rings and then reduced to an amine in a later step. The order of these steps is crucial for the final product's regiochemistry. lumenlearning.com For example, to synthesize a meta-substituted product, a meta-directing group must be introduced first. lumenlearning.com

Challenges and Limitations Associated with Traditional Synthesis

Classical synthetic routes for compounds like this compound are often hampered by several challenges. The requirement of harsh reaction conditions, such as high temperatures and the use of strong acids or bases, can lead to poor functional group tolerance and the formation of side products. semanticscholar.orgbeilstein-journals.org For instance, the Ullmann condensation typically requires temperatures exceeding 150 °C and stoichiometric amounts of copper, which can be difficult to remove from the final product.

Modern Catalytic Synthesis Approaches

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds and aryl amines, offering milder, more efficient, and highly selective alternatives to classical methods. mdpi.commdpi.comresearchgate.net These modern approaches are now the preferred methods for constructing molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the formation of C-C and C-N bonds. mdpi.comnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or association/deprotonation (for C-N coupling), and reductive elimination. mdpi.compreprints.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. mdpi.compreprints.orgnih.gov In the context of synthesizing this compound, this reaction can be employed to couple an appropriately substituted arylboronic acid or ester with an aryl halide.

A typical Suzuki-Miyaura approach to this compound would involve the reaction of 2-amino-5-methylphenylboronic acid with a phenyl halide, or conversely, the coupling of phenylboronic acid with a 2-halo-5-methylaniline derivative. The choice of reactants can be influenced by the commercial availability and stability of the starting materials. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. preprints.orggre.ac.uk

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf) | K₂CO₃ | THF | 67 | 80 | preprints.org |

| [Pd(PPh₃)₄] | K₃PO₄ | 1,4-Dioxane | 80 | 75-90 | preprints.org |

| PdCl₂(PPh₃)₂ DVB | - | - | 120 | 83-92 | mdpi.com |

This table presents general conditions for Suzuki-Miyaura couplings and may not be specific to the synthesis of this compound.

The functional group tolerance of the Suzuki-Miyaura coupling is a significant advantage, allowing for the presence of various substituents on the aromatic rings. nih.gov The reaction conditions are generally mild, and a wide range of catalysts and ligands are available to optimize the reaction for specific substrates. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine. orgsyn.orgacs.org This reaction is a highly effective method for the synthesis of this compound.

A common strategy would involve the coupling of 2-bromotoluene (B146081) or 2-chlorotoluene (B165313) with aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. Alternatively, the reaction can be performed by coupling bromobenzene (B47551) with 4-methylaniline. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. semanticscholar.orgorgsyn.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / CM-phos | K₂CO₃ | tert-Butyl alcohol | - | 86-92 | orgsyn.orgpolyu.edu.hk |

| Pd₂(dba)₃ / XantPhos | DBU | DMF | 140 | 75 | semanticscholar.org |

| Pd(OAc)₂ / various | various | various | - | up to 98 | acs.org |

This table presents general conditions for Buchwald-Hartwig aminations and may not be specific to the synthesis of this compound.

The Buchwald-Hartwig amination offers several advantages, including mild reaction conditions, high yields, and broad substrate scope. acs.org The use of a soluble, functional group tolerant, and homogeneous base like DBU can further enhance the reaction's applicability. semanticscholar.org The development of highly active catalyst systems has made this reaction a cornerstone of modern organic synthesis for the construction of arylamines. orgsyn.org

Negishi Cross-Coupling and Related Zinc-Mediated Processes

The Negishi cross-coupling reaction is a powerful method for forming C-C bonds, and it has been adapted for the synthesis of complex molecules like phenylalanine derivatives, which share structural motifs with substituted biaryls. rsc.orgnih.gov This palladium-catalyzed reaction typically involves an organozinc compound and an organic halide. orgsyn.org For the construction of a this compound framework, a plausible Negishi coupling strategy would involve the reaction of a zincated aniline derivative with an appropriate aryl halide, or vice versa.

The efficiency and scope of Negishi couplings can be enhanced through various techniques. For instance, the use of activated zinc and specific palladium catalysts like Pd2(dba)3 has been shown to be effective for synthesizing β and γ amino acids with good yields. rsc.org Furthermore, the synthesis of bipyridines, which also relies on C-C bond formation between aromatic rings, benefits from Negishi coupling due to its high yields and mild reaction conditions. orgsyn.org

Recent advancements have also focused on making these processes more environmentally friendly. Research has demonstrated the feasibility of conducting Negishi cross-couplings in water. rsc.orgnih.gov The use of nano zinc in the presence of tetramethylethylenediamine (TMEDA) and a palladium-amphos complex has enabled the synthesis of phenylalanine derivatives in aqueous media, showcasing a greener alternative to traditional organic solvents. rsc.orgnih.govacs.org

Zinc-mediated reactions extend beyond traditional cross-coupling. For example, zinc can mediate carbonyl alkylative amination reactions, which are useful for creating α-branched amines. nih.govacs.org These processes often involve the in-situ formation of an organozinc nucleophile that then participates in the key bond-forming step. Optimization of these reactions can involve screening various zinc sources, solvents, and additives to achieve high yields. nih.gov

Table 1: Examples of Zinc-Mediated and Negishi Coupling Reactions

| Reactants | Catalyst/Mediator | Product Type | Key Features |

| Organozinc Compound + Organic Halide | Palladium Catalyst | Biaryl or Substituted Aromatic | C-C bond formation |

| Serine-derived Iodide + Aryl Iodides | Nano Zinc / PdCl2(Amphos)2 / TMEDA | Phenylalanine Derivatives | Aqueous reaction conditions |

| Aldehyde + Alkyl Iodide + Amine | Zinc Dust / TMSOTf | α-Branched Amine | Carbonyl alkylative amination |

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has become a prominent strategy for the direct and efficient synthesis of complex organic molecules, including biarylamine structures. cnr.itbohrium.com This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents or halides, leading to more atom-economical and shorter synthetic routes. cnr.it The synthesis of this compound can be envisioned through the direct arylation of a 4-methylaniline derivative at the C2 position.

The regioselectivity of C-H functionalization is often controlled by a directing group on the substrate, which coordinates to the palladium catalyst and positions it for activation of a specific C-H bond. acs.orgnih.gov For aniline derivatives, the amino group itself or a modified version can serve as the directing group. For instance, the native NH2 group in free primary 2-phenylethylamines can direct the arylation at the ortho-C(sp2)-H position, a reaction promoted by a mono-N-protected amino acid (MPAA) ligand. bohrium.com

The mechanism of these reactions typically involves the formation of a palladacycle intermediate. acs.orgmdpi.com The catalytic cycle can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway, depending on the specific reaction conditions and oxidant used. acs.orgnih.gov For example, the arylation of phenol (B47542) esters, which are structurally related to the aniline substrates, likely involves a Pd(II)/Pd(IV) cycle initiated by acyloxy-directed C-H activation. acs.org

The scope of palladium-catalyzed C-H arylation is broad, tolerating a wide range of functional groups on both the arene and the aryl halide coupling partner. This versatility makes it a powerful tool for the late-stage functionalization of complex molecules. nih.gov Research has shown that even sterically hindered substrates can undergo efficient C-H arylation. For example, the para-xylene derivative of N-phenylamino[2.2]paracyclophane was formed in high yield despite the presence of an ortho-methyl group. kit.edu

Table 2: Key Features of Palladium-Catalyzed C-H Functionalization

| Substrate Type | Directing Group | Catalyst System | Key Outcome |

| Free primary 2-phenylethylamines | Native NH2 group | Pd(II) / MPAA ligand | Ortho-C(sp2)-H arylation |

| Phenol esters | Acyloxy group | Pd(OPiv)2 / HOTf / Piv2O | Ortho-C-H arylation |

| N-phenylamino[2.2]paracyclophane | Amino group | Pd2dba3 / SPhos / KOtBu | Para-selective C-H arylation |

Chemo-, Regio-, and Stereoselective Synthesis Innovations

Innovations in the synthesis of complex molecules like this compound are increasingly focused on achieving high levels of chemo-, regio-, and stereoselectivity. Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial when dealing with multifunctional molecules. For example, in palladium-catalyzed C-H functionalization, it is important to achieve C-H activation without affecting other potentially reactive sites, such as C-X bonds (where X is a halogen). acs.org The development of catalysts that tolerate a wide range of functional groups is a key aspect of modern synthetic chemistry. orgsyn.orgacs.org

Regioselectivity, the control of where a reaction occurs on a molecule, is another critical consideration. In the context of synthesizing this compound, this means directing the arylation specifically to the C2 position of the 4-methylaniline core. This is often achieved through the use of directing groups that guide the catalyst to a particular C-H bond. acs.orgnih.gov The choice of catalyst and reaction conditions can also influence regioselectivity. For instance, in the Pd-catalyzed coupling of N-phenylamino[2.2]paracyclophane, specific conditions were found to favor para-selective C-H activation over N-arylation. kit.edu

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is particularly important when chiral centers are present or created during a reaction. While this compound itself is not chiral, the principles of stereoselective synthesis are relevant to the broader field of biarylamine synthesis, especially when substituents introduce chirality. The development of chiral ligands for metal-catalyzed reactions is a major area of research, enabling the enantioselective synthesis of a wide range of compounds. nih.govmdpi.com For example, chiral catalysts have been used in the asymmetric synthesis of proline analogues and in phase-transfer catalysis to produce enantiomerically enriched α-amino acids. acs.orgnih.gov

Innovations in this area often involve the design of new catalysts and ligands. For example, mono-N-protected amino acids (MPAAs) have emerged as effective ligands in palladium-catalyzed C-H functionalization, promoting both high reactivity and selectivity. bohrium.comnih.gov The development of heterogeneous catalysts, which are in a different phase from the reactants, also offers advantages in terms of separation and reusability, contributing to more sustainable synthetic processes. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is a growing area of focus, aiming to reduce the environmental impact of chemical processes. imist.maum-palembang.ac.id These principles include the use of safer solvents, improving atom economy, and developing reusable catalysts. um-palembang.ac.id

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. imist.ma One approach is to conduct reactions in water, which is a benign and environmentally friendly solvent. The Negishi cross-coupling, for example, has been successfully performed in water for the synthesis of phenylalanine derivatives, demonstrating the potential for this approach in C-C bond formation. nih.govacs.org Another strategy is to perform reactions under solvent-free conditions, often with the aid of microwave irradiation to accelerate reaction times. nih.govresearchgate.netresearchgate.net This approach has been used for the synthesis of various heterocyclic compounds and can lead to high yields and simplified workup procedures. nih.govresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.id Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. um-palembang.ac.id C-H functionalization is an inherently atom-economical approach as it avoids the use of pre-functionalized substrates and the generation of stoichiometric waste products. cnr.it The efficiency of a synthetic route can also be assessed by the number of steps involved; shorter syntheses are generally more efficient and generate less waste. um-palembang.ac.id

Emerging Biocatalytic and Enzymatic Synthetic Routes

The application of biocatalysis in chemical synthesis is a rapidly expanding field, offering mild reaction conditions and high selectivity. acs.org However, the direct enzymatic synthesis of N-substituted biphenylamines like this compound is an area that remains largely underexplored in published research. While specific enzymes for the direct construction of the N-phenyl bond in this compound are not prominently documented, the broader field of biocatalytic amination provides insights into potential future pathways.

Enzymes such as transaminases have been successfully engineered to convert ketones into chiral amines with high enantioselectivity. For instance, transaminases from Arthrobacter sp. are used in the amination of chlorophenyl ketones. Additionally, ammonia (B1221849) lyases are employed for the hydroamination of C=C bonds to produce amino acids. biorxiv.org More recent research has focused on engineering enzymes like the β-subunit of tryptophan synthase for novel C-N bond formations with aryl amine nucleophiles. nih.govnih.gov These advancements in creating new biocatalytic tools for C-N bond formation hint at the future possibility of developing a specific enzyme cascade for the synthesis of complex amines like this compound. biorxiv.org Despite these advances in forming C-N bonds in other molecular contexts, direct biocatalytic routes to N-aryl anilines are still in their infancy.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. chemrxiv.org For the synthesis of this compound, flow chemistry presents a particularly promising approach, especially for transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a key method for forming C(sp²)–N bonds. acs.orgrsc.org

The adaptation of Buchwald-Hartwig amination to a continuous flow process has been shown to be effective for the synthesis of substituted anilines. Research has demonstrated that using a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can circumvent the challenges associated with insoluble inorganic bases, which often cause clogging in microreactors. chemrxiv.orgsemanticscholar.org This homogeneous approach is well-suited for flow chemistry platforms. chemrxiv.org

A study on mild Buchwald-Hartwig amination conditions successfully synthesized 4-methyl-N-phenylaniline, a close structural analog of this compound, in a flow reactor. semanticscholar.org This demonstrates the direct applicability of this methodology for producing substituted N-phenylanilines. The use of a stainless-steel flow reactor at elevated temperatures and pressures allows for rapid reaction times and high yields. chemrxiv.orgsemanticscholar.org

Beyond palladium catalysis, dual photoredox and nickel(II) catalysis in a flow system has been reported for C–N cross-coupling to produce anilines. thieme-connect.comvapourtec.com This method offers mild reaction conditions and significantly reduced reaction times compared to batch processes, highlighting the continuous innovation in flow chemistry for amine synthesis. thieme-connect.comvapourtec.com The modular nature of flow systems also allows for the integration of multiple reaction and purification steps, potentially enabling a seamless process from starting materials to the final purified product. noelresearchgroup.com

The table below summarizes representative conditions for the synthesis of a related compound in a continuous flow setup, illustrating the potential parameters for a scalable synthesis of this compound.

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |

| 4-Bromotoluene | Aniline | XantPhos Pd G3 (5 mol%) | DBU (2 eq) | MeCN/PhMe | 140 | 60 min | 85 | semanticscholar.org |

This data underscores the viability of translating established cross-coupling chemistries into a continuous manufacturing process for compounds like this compound, paving the way for more efficient and scalable industrial production.

Reaction Chemistry and Mechanistic Elucidation of 5 Methyl 2 Phenylaniline Transformations

Electrophilic Aromatic Substitution Reactions on the Phenyl and Aniline (B41778) Rings

The aniline and phenyl rings of 5-Methyl-2-phenylaniline exhibit distinct reactivities toward electrophilic aromatic substitution (EAS). The aniline ring is significantly more activated due to the presence of two electron-donating groups: the strongly activating amino (-NH₂) group and the moderately activating methyl (-CH₃) group.

The amino group is a powerful ortho-, para-director, strongly activating the positions at C4 (para) and C6 (ortho). The methyl group is also an ortho-, para-director, activating the C4 (ortho) and C6 (para) positions. The synergistic effect of these two groups makes the C4 and C6 positions of the aniline ring exceptionally nucleophilic and thus highly susceptible to electrophilic attack. The C6 position is ortho to the amine and para to the methyl group, while the C4 position is para to the amine and ortho to the methyl group. Substitution at C3 is sterically hindered by the adjacent phenyl ring and electronically less favored.

In contrast, the phenyl ring is only activated by the weak electron-donating effect of the substituted aniline moiety. Therefore, electrophilic substitution on the phenyl ring is significantly slower than on the aniline ring. When forced, substitution would be directed to the ortho- and para-positions of the phenyl ring.

Under acidic conditions, such as those used for nitration or sulfonylation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. Consequently, electrophilic attack under these conditions would be disfavored on the aniline ring and may occur on the less deactivated phenyl ring, or at the meta-position of the aniline ring relative to the anilinium group.

Nucleophilic Reactivity and Amine Functional Group Transformations

The primary amino group in this compound is nucleophilic and undergoes a variety of characteristic transformations.

Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form N-acylated derivatives (amides). mq.edu.aucdnsciencepub.com These amides are important for protecting the amino group or for use in further synthetic manipulations, such as directed metalation reactions where the amide functions as a more effective directing group. cdnsciencepub.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, though over-alkylation to form tertiary amines can be an issue. nih.gov The introduction of alkyl groups modifies the steric and electronic properties of the molecule. nih.govnih.gov

Diazotization: Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. Diazotization of 2-aminobiphenyls can also lead to intramolecular cyclization products. rsc.orgacs.orgsci-hub.se

Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. uwindsor.cabaranlab.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

For this compound, the amino group acts as the primary DMG. organic-chemistry.org However, the free amine (-NH₂) is often protected as an amide (e.g., pivaloyl, -CONR₂) or a carbamate (B1207046) (-OCONR₂) to prevent N-H deprotonation and to enhance its directing ability. organic-chemistry.orguwindsor.ca The protected amine directs lithiation exclusively to the C6 position of the aniline ring, which is the only available ortho position. The lithiated intermediate can then be quenched with an electrophile (E⁺) to introduce a new substituent at the C6 position.

This strategy provides a reliable method for synthesizing 2,6-disubstituted aniline derivatives, which are otherwise difficult to access. The methyl group at C5 does not significantly interfere with this regioselectivity, which is overwhelmingly controlled by the heteroatom-containing DMG. baranlab.org

Coupling Reactions Involving this compound as a Substrate

This compound and its derivatives are valuable partners in transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. Palladacycles derived from 2-aminobiphenyls are known to be exceptionally potent precatalysts for these transformations. acs.orgacs.org

C-N Bond Formation (Buchwald-Hartwig Amination): Halogenated derivatives of this compound can undergo palladium-catalyzed Buchwald-Hartwig amination to form more complex diaryl- or alkylarylamines. acs.orgorganic-chemistry.org Conversely, this compound itself can act as the nucleophilic amine component, coupling with aryl or heteroaryl halides/triflates. orgsyn.orguit.no Research on the related 2,5-dimethyl-N-phenylaniline has shown that under Buchwald-Hartwig conditions, C-N coupling can be the predominant reaction pathway. nih.gov

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. rsc.org A halogenated or triflated derivative of this compound can be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst. nih.gov This reaction is a key step for synthesizing more complex biaryl structures and has been successfully applied to unprotected ortho-bromoanilines. rsc.org

C-O and C-S Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed coupling reactions can also be used to form carbon-oxygen and carbon-sulfur bonds. By using alcohols, phenols, thiols, or thiophenols as nucleophiles in place of amines, the corresponding aryl ethers and aryl thioethers can be synthesized from halogenated this compound precursors.

| Coupling Reaction | Bond Formed | Typical Catalyst System | Typical Substrates | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Aryl halides/triflates + this compound | acs.org, uit.no |

| Suzuki-Miyaura Coupling | C-C | Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | Halogenated this compound + Aryl/vinyl boronic acid | rsc.org, nih.gov |

| Ullmann Condensation | C-N, C-O, C-S | Copper catalyst (e.g., CuI, Cu₂O) with a base | Halogenated this compound + Amine, Alcohol, or Thiol | researchgate.net |

Oxidation and Reduction Chemistry

The oxidation of this compound can proceed via several pathways. The aniline moiety is susceptible to oxidation, which can lead to the formation of radical cations and subsequent coupling reactions. A notable transformation is the oxidative dehydrogenation to form carbazole (B46965) derivatives. researchgate.netwikipedia.org For example, catalytic oxidative cross-coupling of anilines using a heterogeneous palladium catalyst and oxygen as the terminal oxidant can produce unsymmetrical 2-aminobiphenyls. sci-hub.se

Reduction chemistry is primarily relevant to the synthesis of this compound itself. A common synthetic route involves the Suzuki coupling of 2-bromo-4-methylaniline (B145976) with phenylboronic acid, or more frequently, the reduction of a nitro-precursor, (5-methyl-2-nitrophenyl)phenylamine. This reduction is typically achieved using standard reagents such as H₂/Pd/C, Sn/HCl, or Fe/HCl, which selectively reduce the nitro group to the primary amine without affecting the aromatic rings.

Cyclization and Heterocycle-Forming Reactions Utilizing this compound (or its precursors/derivatives)

The 2-aminobiphenyl (B1664054) scaffold of this compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions.

Carbazole Synthesis: The most direct cyclization is the formation of a carbazole ring system. This can be achieved through a dehydrogenative C-H/N-H coupling reaction, where the amino group attacks the C-H bond at the 2'-position of the adjacent phenyl ring. This transformation is often catalyzed by transition metals like iridium acs.orgtcichemicals.comorganic-chemistry.orgorganic-chemistry.org or palladium, consensus.appresearchgate.net providing a direct and atom-economical route to carbazoles. In the case of this compound, this reaction would yield 3-methylcarbazole. Thermal cyclization over a catalyst like calcium oxide is also an effective method. sci-hub.seresearchgate.net

Phenazine Synthesis: If this compound is first converted into a 2-aminodiphenylamine (B160148) derivative (by introducing an amino group at the 2'-position of the phenyl ring), subsequent oxidative cyclization can lead to the formation of phenazines. sci-hub.seresearchgate.netresearchgate.net The reaction typically involves refluxing the 2-aminodiphenylamine in a high-boiling solvent like nitrobenzene. uct.ac.zathieme-connect.de

Other Heterocycles: Diazotization of related 2,2'-diaminobiphenyls can lead to more complex heterocyclic systems, such as dibenzo[d,f] acs.orgtcichemicals.comconsensus.apptriazepines, demonstrating the versatility of the 2-aminobiphenyl core in constructing diverse molecular frameworks. rsc.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for transformations involving aromatic amines like this compound is crucial for optimizing reaction conditions, controlling product selectivity, and understanding potential degradation pathways. This process relies heavily on a combination of kinetic studies, which probe the rate and energetics of a reaction, and spectroscopic analyses, which identify the structures of reactants, products, and transient intermediates. sci-hub.se While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous aromatic amine transformations.

Kinetic Analyses: Probing Reaction Rates and Activation Parameters

Kinetic studies measure how reaction rates change in response to varying concentrations of reactants, catalysts, and temperature. This data is used to determine the reaction order, rate constants, and activation parameters, which together provide a quantitative framework for a proposed mechanism. libretexts.org

For instance, in studies of substitution reactions, the rate of reaction is often monitored by observing the change in absorbance of a reactant or product using spectroscopy. oup.com The relationship between the observed rate constant (k_obs) and reactant concentrations reveals the order of the reaction. The effect of temperature on the reaction rate is described by the Arrhenius and Eyring equations, which allows for the calculation of key activation parameters.

A positive activation entropy (ΔS‡) often suggests a dissociative mechanism, where a species breaks apart in the rate-determining step. Conversely, a negative ΔS‡ points towards an associative mechanism, where two or more species come together. The activation enthalpy (ΔH‡) indicates the energy barrier of the reaction, with positive values signifying an endothermic process. oup.com

Table 1: Example of Temperature Dependence of Rate Constants and Activation Parameters for a Substitution Reaction This table illustrates typical data obtained from kinetic analysis of a substitution reaction involving a metal complex, analogous to what could be performed for transformations of this compound.

| Temperature (°C) | k_obs (s⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 25 | 0.0027 | 93.43 | 90.91 | 118 | 55.80 |

| 30 | 0.0045 | ||||

| 35 | 0.0071 | ||||

| Data modeled after kinetic studies on substitution reactions of metal complexes. |

Spectroscopic Analyses: Identifying Intermediates and Products

Spectroscopic techniques are indispensable for identifying the chemical species present throughout a reaction, including highly reactive and short-lived intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H or ¹³C NMR spectroscopy is a powerful tool for monitoring reaction progress in real-time. By integrating the signals corresponding to specific nuclei in reactants and products, their relative concentrations can be tracked over time. This method is particularly useful for identifying and quantifying all species in the reaction mixture simultaneously. For example, in studies of enzyme-catalyzed transformations, ¹³C- and ¹⁵N-NMR have been used to identify the products and track the formation of covalently bound intermediates. nih.govnih.gov

Table 2: Example of Reaction Monitoring by ¹H NMR Spectroscopy This table shows hypothetical data illustrating how the relative concentrations of a reactant and product could be monitored over time, a technique applicable to studying the transformations of this compound.

| Time (s) | Reactant Integral (%) | Product Integral (%) |

| 0 | 100.0 | 0.0 |

| 900 | 97.3 | 2.7 |

| 1800 | 94.1 | 5.9 |

| 3600 | 88.9 | 11.1 |

| 7200 | 78.5 | 21.5 |

| 14400 | 61.9 | 38.1 |

| Data conceptualized from kinetic studies using NMR spectroscopy. |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (UPLC-Q-TOF-MS), excels at detecting and identifying reaction intermediates and final products, even those present at very low concentrations. In the study of the electrocatalytic oxidation of 4-aminobiphenyl, a compound structurally related to the aniline moiety, researchers successfully identified several transformation products, which was essential for proposing a plausible degradation pathway. nih.gov Similarly, reactive desorption electrospray ionization mass spectrometry (reactive DESI-MS) has been employed for the direct detection of aromatic amines and the observation of intermediates in reactions like Schiff-base formation. consensus.app

UV-Visible and Raman Spectroscopy

UV-Vis spectroscopy is frequently used for kinetic analysis by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or a chromophoric product. oup.com For reactions involving highly reactive intermediates such as radical cations, time-resolved resonance Raman spectroscopy is a powerful technique. Studies on N,N-dimethylaniline derivatives have used this method to obtain vibrational spectra of their radical cations, providing detailed structural information. aip.org The observed changes in vibrational frequencies upon radical cation formation are consistent with a quinoidal-type structure, and methyl substituents on the phenyl ring were found to stabilize this conformation. aip.org

By integrating the findings from these kinetic and spectroscopic methods, a detailed, step-by-step reaction mechanism can be constructed and validated. This comprehensive approach allows chemists to move beyond simple input-output descriptions of a reaction to a fundamental understanding of the molecular transformations involved. sci-hub.selibretexts.org

Derivatization and Advanced Functionalization Strategies for 5 Methyl 2 Phenylaniline

Synthesis of Substituted 5-Methyl-2-phenylaniline Analogues

The synthesis of substituted analogues of this compound can be achieved through various modern synthetic methodologies, primarily by modifying the biphenyl (B1667301) core. Cross-coupling reactions are particularly prominent in this regard. For instance, palladium-catalyzed reactions like the Suzuki cross-coupling can be employed to construct the core biphenyl structure, allowing for the introduction of substituents on either aromatic ring by using appropriately functionalized precursors, such as substituted phenylboronic acids and substituted halo-anilines.

Another established approach involves Friedel-Crafts-type reactions on biphenyl precursors to introduce acyl groups, which can then be further modified. nih.gov The synthesis of substituted quinolines, which are structurally related, often involves the condensation of anilines with carbonyl compounds, highlighting a pathway where derivatives of this compound could be formed from substituted 2-aminoacetophenones. asianpubs.org These methods provide a robust toolkit for generating a library of analogues with tailored electronic and steric properties.

| Methodology | Precursors | Typical Reagents | Potential Analogue |

| Suzuki Coupling | Substituted Phenylboronic Acid + Substituted Halo-aniline | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4'-Methoxy-5-methyl-2-phenylaniline |

| Friedel-Crafts Acylation | 4-Methylbiphenyl | Acyl Chloride (e.g., Acetyl chloride), Lewis Acid (e.g., AlCl₃) | Acetylated 4-Methylbiphenyl (precursor) |

| Combes Quinolone Synthesis | Substituted Aniline (B41778) + β-Diketone | Acid Catalyst | Poly-substituted Quinolines |

Introduction of Diverse Functional Groups

The reactivity of the this compound scaffold is dominated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, which activate the aromatic rings towards electrophilic substitution. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This directing influence governs the regioselectivity of various functionalization reactions.

Halogenation introduces one or more halogen atoms (F, Cl, Br, I) onto the aromatic rings, significantly altering the electronic properties and providing a handle for further cross-coupling reactions. Given the directing effects of the amino and methyl groups on their respective rings, electrophilic halogenation is expected to occur at specific positions. For the aniline ring, the primary sites for substitution are ortho and para to the amino group. For the phenyl ring, substitution would occur ortho or para to the point of attachment to the aniline ring. Studies on the halogenation of analogous structures, such as the phenylalanine residue in complex molecules, confirm that para-substitution is often favored and well-tolerated. nih.gov

| Reaction | Reagents | Primary Target Position (Aniline Ring) | Primary Target Position (Phenyl Ring) |

| Bromination | Br₂ in Acetic Acid | C4, C6 | C4' |

| Chlorination | N-Chlorosuccinimide (NCS) | C4, C6 | C4' |

| Iodination | I₂ with an oxidizing agent | C4, C6 | C4' |

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a fundamental electrophilic aromatic substitution. The nitro group (-NO₂) is a strong electron-withdrawing group and a key intermediate for the synthesis of further derivatives, most notably through its reduction to an amino group (-NH₂). The nitration of related compounds like m-cresol (B1676322) to produce 5-methyl-2-nitrophenol (B1361083) proceeds under controlled temperature conditions (-15°C to 20°C) to yield specific isomers. google.com For this compound, the powerful directing effect of the amino group would likely dominate, leading to nitration on the aniline ring, primarily at the C4 and C6 positions.

Subsequent reduction of the nitro-analogue, commonly achieved with reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), would yield the corresponding di- or tri-amino derivative.

| Reaction Stage | Reagents | Expected Intermediate/Product |

| Nitration | HNO₃ / H₂SO₄ | 5-Methyl-4-nitro-2-phenylaniline |

| Amination (Reduction) | SnCl₂ / HCl or H₂/Pd-C | This compound-1,4-diamine |

Alkylation and acylation reactions can occur at either the nitrogen of the amino group (N-alkylation/acylation) or the carbon atoms of the aromatic rings (C-alkylation/acylation, i.e., Friedel-Crafts reactions).

N-Acylation/Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base, or alkylated using alkyl halides. This modification is often used as a protecting strategy or to introduce new functional moieties.

C-Acylation/Alkylation (Friedel-Crafts): This reaction introduces alkyl or acyl groups onto the aromatic rings. The reaction typically requires a Lewis acid catalyst. The electron-rich nature of both rings in this compound makes them susceptible to this reaction, with regioselectivity dictated by the existing substituents. Derivatization using reagents like triphenylmethanamine has been developed as a method for the quantitative analysis of halogenated compounds, showcasing an advanced application of alkylation. nih.gov

| Reaction Type | Reagents | Site of Reaction | Product Example |

| N-Acylation | Acetyl Chloride, Pyridine | Amino Group | N-(5-Methyl-2-phenylphenyl)acetamide |

| N-Alkylation | Methyl Iodide, K₂CO₃ | Amino Group | N,5-Dimethyl-2-phenylaniline |

| C-Acylation | Acetyl Chloride, AlCl₃ | Aromatic Ring (e.g., C4') | 1-(4'-(5-Methyl-2-aminophenyl))ethan-1-one |

Sulfonation introduces the sulfonic acid group (-SO₃H) onto the aromatic rings, typically using fuming sulfuric acid or sulfur trioxide. This reaction is reversible and the position of substitution can be influenced by temperature. The resulting sulfonic acids are highly polar and can serve as intermediates in synthesis. An alternative method for introducing a sulfonyl group is through reaction with a sulfonyl chloride, such as dansyl chloride, in the presence of a base, which has been used to synthesize bis-sulfonate esters from dihydroxy-aromatic compounds. nih.gov For this compound, sulfonation would likely occur at the para-position of the aniline ring.

| Reaction | Reagents | Expected Product |

| Direct Sulfonation | Fuming H₂SO₄ | 4-Amino-2-methyl-5-phenylbenzenesulfonic acid |

| Sulfonamide Formation | Dansyl Chloride, Base | N-(5-Methyl-2-phenylphenyl)-5-(dimethylamino)naphthalene-1-sulfonamide |

Preparation of Hybrid and Heterocyclic Systems Derived from this compound

The structure of this compound is an ideal starting point for the synthesis of complex heterocyclic systems, particularly those containing nitrogen and other heteroatoms. wikipedia.org The amino group and the activated aromatic rings can participate in a variety of cyclization reactions.

For example, diarylamines are precursors to phenothiazines, a valuable class of heterocyclic compounds. A plausible pathway could involve the reaction of this compound with sulfur in the presence of a catalyst like iodine to induce cyclization, forming a substituted phenothiazine (B1677639). Research into the synthesis of methylene (B1212753) blue analogues has explored the reactivity of phenothiazine precursors with various anilines, demonstrating the versatility of this chemistry. nih.gov

Furthermore, reactions that build rings onto an aniline core, such as the Skraup or Doebner-von Miller quinoline (B57606) syntheses, could be adapted. Reacting this compound with α,β-unsaturated aldehydes or ketones under acidic conditions could lead to the formation of complex, polycyclic quinoline or acridine (B1665455) derivatives.

| Target Heterocycle | Potential Reaction | Co-reactant | Resulting Core Structure |

| Phenothiazine | Thionation/Cyclization | Sulfur, Iodine | Methyl-phenyl-phenothiazine |

| Quinolone | Friedländer Annulation | β-ketoester | Substituted Phenylquinoline |

| Acridine | Bernthsen Acridine Synthesis | Carboxylic Acid, ZnCl₂ | Substituted Phenylacridine |

Polymerization and Oligomerization Studies Involving this compound

While direct studies on the polymerization of this compound are not extensively documented, its structural similarity to other substituted anilines and aminobiphenyls allows for well-founded predictions about its polymerization behavior and the properties of the resulting polymers. The primary methods for polymerizing such aromatic amines are chemical and electrochemical oxidative polymerization. ua.esbeilstein-journals.org

In oxidative polymerization, an oxidizing agent or an applied anodic potential is used to generate radical cations from the monomer, which then couple to form polymer chains. beilstein-journals.org For aniline and its derivatives, this process typically leads to the formation of polyaniline (PANI) and its substituted analogues, which are conductive polymers with a wide range of applications. ua.es

It is expected that this compound would undergo oxidative polymerization to form a polymer, likely designated as poly(this compound). The reaction would proceed through the coupling of radical cations, potentially forming C-N and C-C bonds between monomer units. The presence of both a methyl group and a phenyl group on the monomer unit would significantly influence the polymerization process and the final polymer's properties.

Key Predicted Influences of Substituents:

Solubility: The presence of the bulky phenyl group and the methyl group would likely hinder the close packing of polymer chains (π-stacking). ua.es This is a known strategy to improve the solubility of polymers derived from aromatic anilines, which often suffer from poor processability due to their rigidity and strong interchain interactions. ua.es Therefore, poly(this compound) is predicted to have enhanced solubility in common organic solvents compared to unsubstituted polyaniline.

Conductivity: While increasing solubility, alkyl and aryl substituents on the polyaniline backbone often lead to a decrease in electrical conductivity. nih.gov The substituents can introduce steric hindrance that disrupts the planarity of the polymer chains, thereby reducing the extent of π-conjugation necessary for charge transport.

Structure: The polymerization of ortho-substituted anilines, such as o-aminophenol derivatives, can lead to the formation of ladder-like polymers with phenoxazine (B87303) rings. ua.es Given the ortho-amino substitution on the biphenyl structure of this compound, the formation of complex, potentially ladder-type or cross-linked structures during polymerization is a possibility, in addition to linear head-to-tail linkages.

The oxidative polymerization of arylamines can sometimes compete with other reaction pathways, such as electrophilic substitution, depending on the reaction conditions and the electronic nature of the substituents. beilstein-journals.org For instance, studies on methyl anthranilate, which has an electron-withdrawing group, showed that polymerization was suppressed in favor of selenation. beilstein-journals.org Since the methyl group in this compound is electron-donating, oxidative polymerization is expected to be a favored pathway. beilstein-journals.org

Table 2: Properties of Polymers Derived from Related Substituted Anilines

| Monomer | Polymerization Method | Key Polymer Property | Reference |

|---|---|---|---|

| 2-Amino-4-tert-butylphenol | Chemical & Electrochemical Oxidation | Forms oligomers with phenoxazine rings | ua.es |

| o-Anisidine | Oxidative Polymerization with SeO₂ | Predominant oxidative polymerization observed | beilstein-journals.org |

| N-alkylanilines | Oxidative Polymerization | Conductivity depends on alkyl substituent size (10⁻⁴ - 10⁻² S·cm⁻¹) | nih.gov |

| N-arylanilines | Oxidative Polymerization | Forms low molecular weight products with conductivity < 10⁻⁴ S·cm⁻¹ | nih.gov |

Based on these related studies, the oligomerization of this compound would likely yield a mixture of short-chain molecules with a structure similar to the repeating unit of the polymer. The degree of oligomerization could be controlled by adjusting reaction conditions such as monomer concentration and reaction time. ua.es

Computational and Theoretical Studies on 5 Methyl 2 Phenylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations on 5-Methyl-2-phenylaniline can elucidate its fundamental properties, including its three-dimensional structure, electronic orbital distribution, and predicted spectroscopic signatures.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, which has rotational freedom around the bond connecting the two phenyl rings, conformational analysis is crucial. This involves calculating the energy of the molecule as a function of the dihedral angle between the phenyl and aniline (B41778) rings to identify the most stable conformers.

Studies on similar biaryl compounds often reveal that the planar conformation is destabilized by steric hindrance between ortho-hydrogens. For this compound, the lowest energy conformation would likely feature a twisted arrangement of the two rings. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely determine this optimal dihedral angle and the corresponding bond lengths and angles. researchgate.net Conformational analysis can also identify other local energy minima and the rotational energy barriers between them. nih.gov

| Parameter | Value |

| C-C Inter-ring Bond Length | 1.49 Å |

| N-H Bond Length | 1.01 Å |

| C-N Bond Length | 1.40 Å |

| Phenyl-Aniline Dihedral Angle | ~ 45-55° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and distribution of these orbitals in this compound are critical for understanding its behavior in chemical reactions.

The HOMO represents the ability to donate an electron and is typically associated with nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. malayajournal.org For this compound, DFT calculations would likely show that the HOMO is primarily located on the electron-rich aniline ring, specifically on the nitrogen atom and the aromatic system. The LUMO, conversely, would be distributed across the phenyl ring system. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Data Note: This table provides example data derived from DFT calculations for analogous aromatic amines. Specific values for this compound would require dedicated computation.

| Orbital | Energy (eV) | Description |

| HOMO | -5.35 | Primarily localized on the aniline ring and nitrogen lone pair. malayajournal.org |

| LUMO | -0.95 | Distributed across the phenyl ring system. malayajournal.org |

| HOMO-LUMO Gap | 4.40 | Indicates moderate chemical stability and reactivity. malayajournal.org |

DFT provides a reliable method for predicting various spectroscopic properties, which can be used to interpret and verify experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning peaks in experimentally obtained NMR spectra, especially for complex molecules like this compound where spectral overlap can occur. acs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to particular functional group vibrations, such as N-H stretching, C-H aromatic stretching, and C-N stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These calculations can identify the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the observed absorption bands.

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom in the system. nih.gov

These simulations, which rely on force fields like AMBER or OPLS, can reveal:

Conformational Dynamics: How the dihedral angle between the rings fluctuates over time at a given temperature. acs.org

Solvation Structure: How solvent molecules arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the amine group and a protic solvent.

Transport Properties: Diffusion coefficients can be calculated, providing information on how the molecule moves through a medium.

MD simulations are particularly useful for understanding how the molecule behaves in a realistic condensed-phase environment, which can differ significantly from the gas-phase conditions often assumed in simple DFT calculations. nih.govresearchgate.net

Quantitative Structure-Property Relationships (QSPR) in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of compounds with a specific property of interest. In a non-biological context, this could involve predicting properties like boiling point, solubility, or material characteristics.

For a series of substituted anilines or biphenyl (B1667301) compounds including this compound, a QSPR study would involve:

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, constitutional) for each molecule.

Model Building: Using statistical techniques like multiple linear regression or machine learning to build a mathematical model that links a subset of these descriptors to an experimentally measured property.

Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.

Such models can be used to predict the properties of new, unsynthesized compounds, accelerating materials discovery and chemical process optimization.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. nih.govmatlantis.com For reactions involving this compound, such as electrophilic substitution or N-alkylation, computational modeling can identify the most likely reaction pathways.

This process involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, products, and, crucially, transition states (TS) along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction path. matlantis.comchemrxiv.org

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. matlantis.com

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state downhill to the connected reactant and product, confirming that the located TS correctly links the intended species.

Studies on analogous reactions, such as the reaction of aniline with methyl radicals, have utilized high-level theories like CCSD(T) combined with DFT to map potential energy surfaces and calculate temperature- and pressure-dependent rate coefficients. researchgate.net This level of analysis provides a detailed, molecular-level understanding of reaction kinetics and mechanisms. nih.gov

Aromaticity and Electronic Delocalization Investigations

Aromaticity, a key concept in organic chemistry, describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons. wikipedia.org This delocalization leads to equalized bond lengths and unique magnetic properties. Computational methods are frequently employed to quantify the aromaticity of molecules through various descriptors.

For a molecule like this compound, which consists of two phenyl rings, one would expect significant aromatic character. Theoretical calculations could provide insights into how the electronic structure of one ring influences the other. Standard computational metrics used to evaluate aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. For a comprehensive analysis, NICS scans are often performed at different points relative to the ring plane. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic structure. rsc.org

Electron Delocalization Indices (e.g., FLU, PDI): These indices quantify the extent of electron sharing between atoms and can map the pathways of electronic delocalization within the molecule. rsc.org

Without specific studies on this compound, it is not possible to present a data table of its calculated aromaticity indices. Such a table would typically compare the HOMA and NICS values for both the aniline and the phenyl rings of the molecule, providing a quantitative measure of their respective aromatic character.

Intermolecular Interactions and Self-Assembly Behavior Modeling

The study of intermolecular interactions is crucial for understanding how molecules organize themselves in the solid state or in solution, a process known as self-assembly. mdpi.com For this compound, the primary intermolecular forces at play would be:

π-π Stacking: These are noncovalent interactions between aromatic rings. nih.gov Computational models can determine the preferred geometry (e.g., face-to-face, parallel-displaced, T-shaped) and the interaction energy of these stacking arrangements. wikipedia.orgnih.gov The presence of the methyl group and the amino group would influence the electronic distribution of the rings, thereby affecting the nature and strength of the π-π stacking.

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, and the nitrogen atom can be a hydrogen bond acceptor. Molecular dynamics simulations can predict the formation and stability of hydrogen-bonded networks.

Computational techniques like Molecular Dynamics (MD) and Density Functional Theory (DFT) are instrumental in modeling these interactions. researchgate.netnih.gov MD simulations can track the dynamic behavior of a large number of molecules over time to observe the emergence of self-assembled structures, such as fibrils or crystals. researchgate.netnih.gov DFT calculations can provide highly accurate information about the binding energies and geometries of small molecular dimers, offering a detailed picture of the fundamental interactions driving self-assembly. researchgate.netnih.gov

A detailed computational study would typically generate data on the interaction energies for different dimer configurations of this compound. For example, a table might present the binding energies for parallel-displaced and T-shaped π-stacking conformers, as well as for hydrogen-bonded configurations. However, due to the lack of published research on this specific compound, such data is not available.

Applications of 5 Methyl 2 Phenylaniline in Chemical and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of 5-Methyl-2-phenylaniline, particularly the presence of a primary aromatic amine group, makes it a valuable precursor in multi-step organic syntheses. It can be readily transformed into a variety of intermediates essential for producing specialized chemicals. A Chinese patent describes a method for preparing 2-amino-5-methyl diphenyl (this compound) by reacting 4-methylaniline with phenylhydrazine, highlighting its role as a synthesizable intermediate. google.com

Substituted 2-aminobiphenyls are recognized as key intermediates in the production of modern agrochemicals, particularly fungicides. google.com Many commercial pesticides are carboxamides synthesized from a substituted ortho-phenylaniline core. google.com For instance, fungicides like boscalid (B143098) and fluxapyroxad (B1673505) are built upon a substituted biphenylamine framework. google.com

By analogy, this compound represents a strategic building block for the development of new agrochemical active ingredients. Its structure can be incorporated into complex molecules designed to exhibit fungicidal or other pesticidal activities. The synthesis of these agrochemicals typically involves acylating the amino group of the biphenylamine derivative with a suitable carboxylic acid or acyl chloride.

Table 1: Examples of Agrochemicals Derived from Substituted Biphenylamines

| Agrochemical | Chemical Family | Target Application |

| Boscalid | Carboxamide | Fungicide |

| Fluxapyroxad | Carboxamide/Pyrazole | Fungicide |

| Pyraziflumid | Carboxamide/Pyrazine | Fungicide |

Aromatic primary amines are the quintessential starting materials for producing azo dyes, which constitute over 60% of the dyes used in industry. nih.gov The synthesis is a two-step process involving the diazotization of the primary amine, followed by an azo coupling reaction with an electron-rich partner. nih.govunb.ca

This compound is an ideal candidate for this process. In the first step, it would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. nih.govyoutube.com In the second step, this diazonium salt, acting as an electrophile, would be reacted with a coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form a highly colored azo compound. nih.govcuhk.edu.hk The final color of the dye is determined by the specific chemical structures of the aromatic groups on both sides of the azo (-N=N-) bond. cuhk.edu.hk

Table 2: Potential Azo Dyes Derived from this compound

| Coupling Component | Resulting Dye Class | Potential Color Range |

| Naphthalen-2-ol | Azo Dye | Red-Orange |

| Phenol | Azo Dye | Yellow-Orange |

| N,N-Dimethylaniline | Azo Dye | Yellow to Red |

| Salicylic Acid | Mordant Azo Dye | Varies with metal mordant |

The structure of this compound makes it a suitable scaffold for creating specialized ligands used in transition-metal catalysis. Chiral ligands, which are crucial for asymmetric synthesis, are often built from complex aromatic structures. acs.org The amine group on this compound provides a reactive handle for derivatization, allowing it to be converted into phosphines, Schiff bases, or other coordinating groups.

These resulting ligands can be complexed with metals like nickel, palladium, or iron. acs.org The steric and electronic properties of the ligand, influenced by the methyl and phenyl substituents, can be tuned to control the activity and selectivity of the metal catalyst in various chemical transformations, such as cross-coupling reactions or polymerization. acs.org

Table 3: Potential Ligand Types from this compound

| Ligand Type | Synthesis Method | Potential Catalytic Application |

| Schiff Base Ligands | Condensation with an aldehyde or ketone | Olefin Polymerization, Asymmetric Synthesis |

| Phosphine (B1218219) Ligands | Reaction with chlorophosphines | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Pincer Ligands | Multi-step functionalization of the biphenyl (B1667301) core | Dehydrogenation, C-H Activation |

Role in Polymer Science and Engineering

Substituted anilines are important monomers for the synthesis of functional polymers, particularly conducting polymers. The resulting polymers often exhibit enhanced processability compared to their unsubstituted counterparts.

Like aniline itself, this compound can theoretically be polymerized to form a substituted polyaniline. The most common methods for this are chemical or electrochemical oxidative polymerization. nih.govmdpi.com In a typical chemical synthesis, the monomer would be oxidized with an agent like ammonium (B1175870) persulfate in an acidic medium. capes.gov.br The resulting polymer, poly(this compound), would feature a backbone of repeating monomer units, likely linked in a head-to-tail fashion. ciac.jl.cn The presence of the bulky phenyl group and the methyl group on the polymer backbone is expected to disrupt chain packing, which can increase the polymer's solubility in common organic solvents. capes.gov.brmdpi.com

Polyanilines are a well-known class of conductive polymers, also referred to as "synthetic metals". nih.gov The conductivity arises from the delocalized pi-electron system along the polymer backbone. By doping the polymer with acids, a process that introduces charge carriers, its conductivity can be significantly increased. The structure of poly(this compound) would be analogous to other conductive polyaniline derivatives like poly(2,5-dimethylaniline). ciac.jl.cn

These materials are of interest for various functional applications. The combination of electrical conductivity and enhanced solubility makes them candidates for components in optoelectronic devices, such as the active layer in solar cells or as materials for chemical sensors. mdpi.commdpi.comresearchgate.net The specific electronic properties would be influenced by the methyl and phenyl substituents on the polymer chain.

Table 4: Expected Properties of Poly(this compound) based on Analogues

| Property | Expected Characteristic | Rationale (Based on Analogues) |

| Conductivity | Electrically conductive upon doping | Characteristic of the polyaniline backbone. nih.govciac.jl.cn |

| Solubility | Soluble in organic solvents (e.g., DMF, NMP) | Substituents hinder chain packing, improving solubility. capes.gov.brmdpi.com |

| Electrochemical Activity | Redox active | Can be reversibly oxidized and reduced, a key feature for sensor and battery applications. ciac.jl.cn |

| Optoelectronic Potential | Potential use in photovoltaics and sensors | Conjugated polymers can absorb light and transport charge. mdpi.comresearchgate.net |

Development of Optoelectronic Materials (e.g., OLED components)

While specific research detailing the use of this compound in Organic Light-Emitting Diodes (OLEDs) is not extensively documented, its core structure is analogous to many compounds that are pivotal in optoelectronic applications. Arylamine derivatives, particularly triarylamines, are widely employed as hole-transporting materials (HTMs) in OLEDs due to their suitable Highest Occupied Molecular Orbital (HOMO) energy levels and high hole mobility.

For instance, various substituted triphenylamine (B166846) and carbazole (B46965) derivatives have been synthesized and shown to be effective as hole transporters and hosts in phosphorescent OLEDs. nih.gov These molecules facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED device, a critical process for achieving high efficiency and brightness. The general structure of this compound makes it a viable precursor for the synthesis of more complex triarylamine-based HTMs. Through chemical modification, such as the addition of further aromatic or heterocyclic groups, its electronic properties can be tailored to optimize performance in OLED devices.

The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. nih.gov this compound could serve as a key building block in these synthetic pathways. The performance of potential OLED materials derived from this compound would be evaluated based on several key parameters, as outlined in the table below.

| Parameter | Description | Relevance to OLED Performance |

| Glass Transition Temperature (Tg) | The temperature at which the material transitions from a rigid, glassy state to a more rubbery, amorphous state. | A high Tg is desirable for morphological stability and longevity of the OLED device. |

| Decomposition Temperature (Td) | The temperature at which the material begins to chemically degrade. | High thermal stability is crucial for the operational lifetime of the device, preventing degradation from the heat generated during operation. |

| HOMO/LUMO Energy Levels | The energy levels of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | These levels determine the efficiency of charge injection and transport between different layers of the OLED. |

| Photoluminescence (PL) Quantum Yield | The ratio of photons emitted to photons absorbed. | A high PL quantum yield in the solid state is essential for emissive layer materials to ensure high light output. |

| Charge Carrier Mobility | The speed at which charges (holes or electrons) move through the material under an electric field. | High mobility is necessary for efficient charge transport and low operating voltage. |

By modifying the structure of this compound, researchers can fine-tune these properties to create novel materials for next-generation displays and lighting.

Materials for Advanced Sensor Technologies and Molecular Recognition

The field of chemical sensors increasingly relies on materials that can selectively recognize and bind to specific analytes. Molecularly Imprinted Polymers (MIPs) are a class of synthetic receptors created by polymerizing functional monomers in the presence of a template molecule. nih.gov This process creates cavities within the polymer matrix that are complementary in shape, size, and chemical functionality to the template, enabling highly selective recognition. nih.gov

Aromatic compounds are frequently used as templates or functional monomers in the synthesis of MIPs for the detection of various environmental pollutants and biomolecules. rsc.orgresearchgate.net Given its aromatic nature and the presence of a secondary amine group capable of hydrogen bonding, this compound could potentially be employed in two ways in MIP-based sensors:

As a Template: If the target analyte is this compound itself or a structurally similar compound, it can be used as the template molecule during the polymerization process. The resulting MIP would have recognition sites specifically tailored for this class of aromatic amines.

As a Functional Monomer: Derivatives of this compound containing a polymerizable group (like a vinyl or acryloyl moiety) could be synthesized and used as functional monomers. The aniline and phenyl groups would then line the recognition cavity, providing specific interactions (e.g., π-π stacking, hydrogen bonding) with the target analyte.

The development of a MIP-based sensor involves several key steps, each influencing the final performance of the sensor.

| MIP Development Stage | Description | Key Considerations |

| Monomer and Cross-linker Selection | Choosing appropriate functional monomers that interact with the template and cross-linkers to form the polymer network. | The nature of the interaction (covalent or non-covalent) between the monomer and template is crucial for selectivity. |

| Polymerization Method | The technique used to create the polymer, such as bulk, precipitation, or suspension polymerization. | The method affects the physical form (e.g., powder, beads) and porosity of the resulting MIP. |

| Template Removal | Extracting the template molecule from the polymer matrix to create the recognition sites. | Complete removal is necessary to ensure the availability of binding sites for the analyte. |

| Binding Analysis | Evaluating the selectivity and sensitivity of the MIP for the target analyte compared to other structurally similar molecules. | This step validates the effectiveness of the sensor. |

The application of MIPs in sensing is diverse, ranging from environmental monitoring to pharmaceutical analysis and medical diagnostics. youtube.com The potential use of this compound in this technology opens up possibilities for creating novel sensors for aromatic amines and related compounds.

Precursor for Designed Nanomaterials

Nanomaterials exhibit unique properties due to their small size and high surface-area-to-volume ratio. The synthesis of these materials often involves organic molecules that can act as precursors, capping agents, or surface modifiers. While there is no specific literature detailing the use of this compound in nanomaterial synthesis, its chemical properties suggest it could be a valuable precursor for certain types of nanomaterials.

One potential application is in the synthesis of carbon nanodots (CNDs) . CNDs are a class of fluorescent carbon-based nanoparticles that can be synthesized through the carbonization of small organic molecules. Aromatic amines are common precursors for CNDs, and the nitrogen atom from the amine group can be incorporated into the carbon lattice, creating N-doped CNDs with enhanced photoluminescent properties. The synthesis of CNDs from this compound could potentially be achieved through hydrothermal or microwave-assisted methods.

Another plausible role for this compound is as a capping agent in the synthesis of metallic nanoparticles (e.g., gold, silver, or platinum). The amine group can coordinate to the surface of the metal nanoparticles, stabilizing them and preventing their aggregation. The aromatic rings would then form an organic shell around the nanoparticle core, influencing their solubility and interaction with other molecules.

The properties of nanomaterials derived from or stabilized by this compound would depend on the synthetic conditions and the nature of the resulting nanostructure.

| Nanomaterial Type | Potential Role of this compound | Potential Properties and Applications |

| Carbon Nanodots (CNDs) | As a carbon and nitrogen source for N-doped CNDs. | Fluorescent properties for applications in bioimaging, sensing, and photocatalysis. |

| Metallic Nanoparticles | As a capping or stabilizing agent. | Catalytic activity, plasmonic properties for sensing, and antimicrobial applications. |

| Polymer Nanoparticles | As a monomer or precursor for functional polymer nanoparticles. | Drug delivery, controlled release, and advanced composites. nih.gov |

The exploration of this compound as a precursor for designed nanomaterials represents a promising avenue for future research, with the potential to create novel materials with tailored functionalities for a wide range of applications.